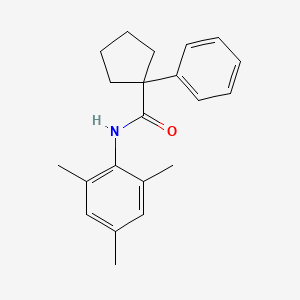

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-15-13-16(2)19(17(3)14-15)22-20(23)21(11-7-8-12-21)18-9-5-4-6-10-18/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFBNTIQSBWWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline derivatives. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Common Reactions:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: May produce amines or alcohols.

- Substitution: Involves electrophilic or nucleophilic substitution reactions.

Biology

The compound is studied for its potential biological activities. Research indicates that it may interact with specific biomolecules, such as enzymes or receptors, which could modulate their activity. This interaction is crucial for understanding its role in biochemical pathways.

Biological Activity:

- Potential therapeutic properties in drug development.

- Investigated for interactions with molecular targets in biological systems.

Medicine

In medicinal chemistry, the compound's unique structure positions it as a candidate for developing new pharmaceuticals. Its biological activity suggests possible applications in treating various diseases by targeting specific pathways within the body.

Research Focus:

- Exploration of therapeutic properties.

- Development of new drug candidates based on its structure and activity.

Industry

Industrially, 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide is utilized in producing specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Biological Activity | Demonstrated binding affinity to specific enzyme targets; potential anti-inflammatory effects observed. |

| Study 2 | Medicinal Chemistry | Synthesized derivatives showed enhanced efficacy against certain cancer cell lines. |

| Study 3 | Industrial Application | Evaluated as a precursor for specialty polymers; favorable performance metrics noted. |

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Phenyl-N-(3,4,5-Trimethoxyphenyl)Cyclopentane-1-Carboxamide

- Substituents : The amide nitrogen is linked to a 3,4,5-trimethoxyphenyl group instead of 2,4,6-trimethylphenyl.

- The trimethoxy substitution may also alter steric hindrance and binding affinity in biological systems.

- Commercial Availability : Priced at €331 for 25 mg (CymitQuimica, 2025), indicating its niche research use .

1-(2-Chloro-N-Phenylacetamido)Cyclopentane-1-Carboxamide

- Substituents : Contains a chloroacetamido side chain and a phenyl group on the amide nitrogen.

- Synthesis : High yield (89.2%) via nucleophilic substitution, suggesting robust synthetic routes for cyclopentane carboxamides.

- Spectroscopy: IR peaks at 1732 cm⁻¹ (ester C=O) and 1662 cm⁻¹ (amide C=O) highlight distinct electronic environments compared to non-chlorinated analogs .

1-(4-Chlorophenyl)-N-(5-Oxopyrrolidin-3-yl)Cyclopentanecarboxamide

- Substituents: A 4-chlorophenyl group and a pyrrolidinone ring on the amide nitrogen.

- Molecular Weight : 306.79 g/mol, lower than the target compound (estimated ~335 g/mol), due to the absence of methyl groups and inclusion of a smaller heterocycle.

- Potential Bioactivity: The pyrrolidinone moiety may confer metabolic stability or influence target engagement .

Cyclopentyl Fentanyl (Hydrochloride)

- Structure : Features a cyclopentanecarboxamide group integrated into a piperidine-based opioid scaffold.

- Pharmacology : Demonstrates how carboxamide derivatives can exhibit potent biological activity (e.g., μ-opioid receptor agonism). Structural differences here underscore the importance of the larger pharmacophore in determining function .

N-(1-Phenylethyl)Cyclohexanecarboxamide

- Scaffold : Cyclohexane instead of cyclopentane.

Physicochemical and Spectroscopic Properties

Biological Activity

1-Phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide (CAS Number: 1024113-59-4) is an organic compound notable for its unique cyclopentane structure combined with phenyl and trimethylphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.

- Molecular Formula : C21H25NO

- Molecular Weight : 307.4293 g/mol

- IUPAC Name : 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanecarboxylic acid with aniline derivatives under controlled conditions using dehydrating agents to facilitate the formation of the amide bond. The process can be optimized for industrial production to enhance yield and purity through techniques like recrystallization or chromatography .

The biological activity of 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The precise mechanisms remain an area of active research.

Pharmacological Potential

Research has indicated that this compound may exhibit several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that it could act as a free radical scavenger, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is emerging evidence that this compound may inhibit inflammatory pathways, which could have implications for treating inflammatory diseases.

- Antimicrobial Properties : Some investigations have noted its potential effectiveness against certain bacterial strains, suggesting possible applications in antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

- Study on Antioxidant Properties :

- Inflammation Inhibition :

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide | C21H25NO | Antioxidant, Anti-inflammatory |

| N-(2,4,6-trimethylphenyl)cyclopentanecarboxamide | C19H23NO | Antimicrobial |

| 2-Aryl-cyclopentane derivatives | Varies | Herbicidal activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via N-acylation of cyclopentanecarbonyl chloride with 2,4,6-trimethylaniline under Schotten-Baumann conditions. Optimization involves:

- Solvent Selection : Use dichloromethane or THF for better solubility of intermediates.

- Catalyst : Triethylamine or DMAP to enhance acylation efficiency.

- Temperature : Maintain 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Reference: Similar protocols for cyclopentane carboxamide derivatives are detailed in fentanyl analog synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify cyclopentane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). The trimethylphenyl group shows singlet peaks for methyl protons (δ 2.2–2.4 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1660–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] and fragmentation patterns (e.g., loss of CO or trimethylphenyl group).

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. How can researchers determine solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO, ethanol, or PBS (pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Stability Assays : Incubate at 37°C in assay buffers (e.g., DMEM) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours.

- Storage : Store at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with halogens (e.g., –Cl, –F) or electron-donating groups (e.g., –OCH₃) on phenyl rings. Compare bioactivity using in vitro assays (e.g., receptor binding or enzyme inhibition).

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., opioid receptors). Compare with experimental IC₅₀ values from radioligand assays .

- Key Reference : Substituent effects in related carboxamides show that electron-withdrawing groups enhance receptor affinity .

Q. What computational strategies predict the compound’s binding mode and metabolic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns. Analyze hydrogen bonding and hydrophobic contacts.

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of cyclopentane ring) and toxicity (e.g., hERG inhibition risk).

- Structural Data : The compound’s 3D coordinates (InChIKey-derived) can be sourced from PubChem or NIST databases for docking studies .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line, passage number, incubation time).

- Purity Validation : Use HPLC-MS to confirm >95% purity and rule out impurities as confounding factors.

- Assay Harmonization : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding assays) .

Q. What in vivo strategies assess metabolic stability and toxicity?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in rodent models.

- LC-MS/MS Analysis : Identify phase I/II metabolites in plasma and liver microsomes.

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) and histopathological analysis of major organs. Reference protocols from fentanyl analog studies .

Q. How can stereochemical integrity be confirmed during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (Mo Kα radiation).

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.